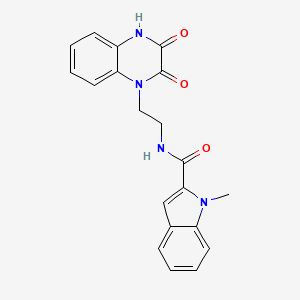![molecular formula C19H26ClN5OS B14935880 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B14935880.png)
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The thiazole derivative is then alkylated with an appropriate alkyl halide to introduce the tert-butyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The thiazole and piperidine derivatives are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Pyridazine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridazine moiety, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving thiazole and pyridazine derivatives.
Chemical Biology: The compound can be used to investigate the mechanisms of action of related compounds and to develop new chemical tools for biological research.
Industrial Applications:
作用機序
The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyridazine rings may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-pyridazine
Uniqueness
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridazine ring, and a piperidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.
特性
分子式 |
C19H26ClN5OS |
|---|---|
分子量 |
408.0 g/mol |
IUPAC名 |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H26ClN5OS/c1-19(2,3)14-12-27-17(22-14)8-9-21-18(26)13-5-4-10-25(11-13)16-7-6-15(20)23-24-16/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,26) |
InChIキー |
XYGKYWPJAHAKTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC(=N1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)


![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B14935833.png)

![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B14935852.png)
![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
![5-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14935861.png)
![methyl (2E)-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14935873.png)
![2'-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935874.png)
![2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B14935884.png)
